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2-(Chloromethyl)azepane

Cat. No.: B13291538
M. Wt: 147.64 g/mol
InChI Key: VGKYYXUGBFQQMC-UHFFFAOYSA-N
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Description

2-(Chloromethyl)azepane ( 802579-10-8) is a chemical compound with the molecular formula C 7 H 14 ClN and a molecular weight of 147.65 g/mol . Its structure features a seven-membered azepane ring, a saturated heterocycle containing a nitrogen atom, which is substituted with a chloromethyl group (-CH 2 Cl) . This specific functional group combination makes it a valuable intermediate in synthetic organic and medicinal chemistry. The primary research value of this compound lies in its utility as a key building block. The chloromethyl group is a reactive handle that readily participates in various chemical transformations, most notably as an alkylating agent. This allows researchers to use this compound to introduce the azepane moiety into more complex molecular architectures. The azepane ring is a privileged structure in drug discovery, often used to modulate the physicochemical properties and potency of lead compounds. Consequently, this compound is a critical reagent for chemists synthesizing novel compounds for pharmaceutical research, agrochemical development, and material science. It enables the exploration of structure-activity relationships and the creation of diverse chemical libraries. This product is intended for research purposes only and is strictly not for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H14ClN B13291538 2-(Chloromethyl)azepane

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H14ClN

Molecular Weight

147.64 g/mol

IUPAC Name

2-(chloromethyl)azepane

InChI

InChI=1S/C7H14ClN/c8-6-7-4-2-1-3-5-9-7/h7,9H,1-6H2

InChI Key

VGKYYXUGBFQQMC-UHFFFAOYSA-N

Canonical SMILES

C1CCC(NCC1)CCl

Origin of Product

United States

Synthetic Methodologies for 2 Chloromethyl Azepane and Analogous Structures

Ring Expansion Strategies for Azepane Core Formation

Ring expansion reactions are a powerful tool in synthetic organic chemistry for accessing larger ring systems from more readily available smaller rings. The formation of the seven-membered azepane core from smaller pyrrolidine (B122466) (five-membered) and azetidine (B1206935) (four-membered) rings, or from isomeric piperidine (B6355638) (six-membered) rings, represents a key strategic approach.

Rearrangement of Pyrrolidine and Azetidine Derivatives

The transformation of pyrrolidine and azetidine scaffolds into the larger azepane ring is a significant strategy for synthesizing this seven-membered heterocycle. These rearrangements often proceed through strained bicyclic intermediates that can be selectively opened to yield the desired expanded ring system.

A prominent mechanism for azepane synthesis involves the rearrangement of azetidine derivatives. Specifically, azetidines that have a 3-hydroxypropyl side chain at the 2-position can undergo an intramolecular N-alkylation once the primary alcohol is activated. This cyclization generates a strained 1-azonia-bicyclo[3.2.0]heptane intermediate. The subsequent nucleophilic attack on this bicyclic system can lead to the cleavage of the four-membered ring, resulting in the formation of an azepane ring or a competing pyrrolidine derivative. researchgate.netsemanticscholar.org

Another powerful mechanism involves the researchgate.netchemrxiv.org-sigmatropic rearrangement of ammonium (B1175870) ylides generated from 2-alkenylazetidinium salts. The stereochemistry of the intermediate ylide is crucial; a cis relationship between the ylide and the adjacent alkenyl group directs the reaction cleanly towards a researchgate.netchemrxiv.org-sigmatropic shift, yielding 4,5-dehydroazepanes. Conversely, a trans relationship favors a researchgate.netnih.gov-sigmatropic shift, leading to pyrrolidine derivatives instead.

Pyrolysis of certain N-substituted pyrrolidines can also induce ring expansion to an azepane. For example, the pyrolysis of O-2-(1-benzyl-2-pyrrolidinyl)ethyl O-phenyl thionocarbonate in acetonitrile (B52724) results in the formation of 1-benzyl-4-phenoxyhexahydro-1H-azepine in a 55% yield, proceeding through an azetidinium intermediate. researchgate.net

Substituent effects play a critical role in directing the outcome of ring expansion reactions, often determining the competition between the formation of azepanes and other ring systems.

In the expansion of 2-(3-hydroxypropyl)azetidines, the substitution pattern on the azetidine ring and the nature of the nucleophile used to open the bicyclic azetidinium intermediate are key factors that control the distribution of azepane and pyrrolidine products. researchgate.net The presence of a strongly electron-withdrawing trifluoromethyl group, for instance, can induce high regioselectivity in the ring-opening step, favoring the formation of specific substituted azepanes. researchgate.net

Research on the acid-mediated ring expansion of 2,2-disubstituted azetidine carbamates has shown that electron-donating groups on an aryl substituent can stabilize the carbocation intermediate formed during the ring-opening process, leading to higher yields of the expanded product. This highlights the electronic influence of substituents on the reaction efficiency.

Conversely, some transformations require specific electronic features for the reaction to proceed at all. For example, the transformation of 5-arylpyrrolidine-2-carboxylates into 1H-benzo[b]azepine-2-carboxylates is contingent on the presence of an electron-withdrawing group at the C4 position of the pyrrolidine ring.

Transformation of Piperidine Intermediates to Azepane Analogues

The one-carbon ring expansion of six-membered piperidine rings provides a direct and synthetically valuable route to the seven-membered azepane core.

Thermally induced rearrangements can be employed to convert piperidine structures into azepanes, often proceeding through a researchgate.netchemrxiv.org-sigmatropic shift known as the Meisenheimer rearrangement. thieme-connect.de This reaction typically involves the N-oxide of a tertiary amine. For the rearrangement to occur, an allylic or propargylic substituent on the nitrogen is generally required. thieme-connect.de While piperidine-N-oxides are generally stable at room temperature, the introduction of unsaturation allylic to the N-oxide can facilitate a rearrangement to an O-allyl-hydroxylamine derivative, which corresponds to the expanded ring structure. thieme-connect.deacs.org For example, pyrolysis of O-2-(1-benzyl-2-piperidyl)ethyl O-phenyl thionocarbonate yields 1-benzyl-4-phenoxyoctahydroazocine (an eight-membered ring), but this proceeds via an azetidinium intermediate rather than a direct piperidine-to-azepane expansion, illustrating the complexity of these thermal processes. researchgate.net Photochemical or thermal treatment of nitrobenzene (B124822) derivatives has also been shown to produce azepanes via dearomative ring-expansion, though this does not start from a piperidine core. vulcanchem.com

Achieving control over regioselectivity and stereoselectivity is paramount for the synthesis of complex, chiral azepane structures. One highly effective strategy involves the ring expansion of piperidine derivatives through a strained aziridinium (B1262131) ion intermediate. In a notable example, a diastereomerically pure azepane-backboned diazide was synthesized with complete regioselectivity and diastereoselectivity from a substituted piperidine dichloride. researchgate.netrsc.org The reaction with sodium azide (B81097) in DMSO led exclusively to the ring-expanded product instead of the simple substitution product. researchgate.net This methodology demonstrates significant potential for constructing stereochemically pure azepine backbones for biologically active compounds. researchgate.netrsc.org

More recently, palladium-catalyzed allylic amine rearrangements have emerged as a powerful method for the two-carbon ring expansion of 2-alkenyl piperidines to their corresponding azocane (B75157) (eight-membered ring) counterparts, and analogous reactions on pyrrolidines yield azepanes. researchgate.netchemrxiv.orgnih.govresearchgate.netchemrxiv.org These reactions are driven by electronic factors rather than ring strain and proceed under mild conditions. researchgate.netnih.gov A key advantage of this approach is its high degree of enantio-retention, allowing for the direct synthesis of enantioenriched sp³-rich azepane systems from common starting materials. researchgate.netnih.gov The process is tolerant of various functional groups, enhancing its utility in creating diverse molecular scaffolds. researchgate.netnih.gov

Direct Synthesis and Functionalization Approaches

The creation of 2-(chloromethyl)azepane can be achieved through several direct synthetic routes, each with its own set of advantages and specific applications. These approaches range from the modification of pre-existing azepane rings to the construction of the heterocyclic system with the desired substituent already incorporated.

Halogenation of Hydroxymethyl Azepane Precursors

A primary and straightforward method for the synthesis of this compound involves the direct halogenation of a corresponding alcohol precursor, namely (azepan-2-yl)methanol or its N-substituted derivatives like [1-(cyclopentylmethyl)azepan-2-yl]methanol. nih.gov This transformation is a fundamental reaction in organic chemistry, where a hydroxyl group is substituted with a chlorine atom.

The reaction typically employs common chlorinating agents. Thionyl chloride (SOCl₂) is frequently used, often in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the hydrochloric acid byproduct. The mechanism involves the formation of a chlorosulfite intermediate, which then undergoes an intramolecular nucleophilic attack by the chloride ion. Alternatively, reagents like phosphorus trichloride (B1173362) (PCl₃) or phosphorus pentachloride (PCl₅) can be utilized. The choice of reagent and reaction conditions, such as solvent and temperature, can be optimized to maximize yield and minimize side reactions. For instance, similar transformations on related heterocyclic systems, such as the chlorination of d-threo-[R(R,R)]2-phenyl-2-piperidine-2-yl-acetic acid with thionyl chloride, are well-documented. google.com The synthesis of 2-chloromethyl azetidines from their corresponding 2-hydroxymethyl precursors further exemplifies this common synthetic strategy. researchgate.net

Table 1: Common Reagents for Halogenation of Hydroxymethyl Azepanes

ReagentTypical ConditionsByproducts
Thionyl Chloride (SOCl₂)Inert solvent (e.g., CH₂Cl₂, Toluene), 0°C to refluxSO₂, HCl
Phosphorus Trichloride (PCl₃)Inert solvent, often without added baseH₃PO₃
Phosphorus Pentachloride (PCl₅)Inert solvent, may require heatingPOCl₃, HCl
Oxalyl Chloride/(CH₃)₂SOSwern oxidation conditions, followed by treatment with a chloride sourceCO, CO₂, (CH₃)₂S, HCl

Nucleophilic Cyclization Strategies for Chloromethylazepane Scaffolds

The construction of the azepane ring itself can be achieved through intramolecular nucleophilic cyclization. In this approach, a linear precursor containing a nucleophilic amine at one end and an electrophilic group (often a carbon bearing a leaving group) at the other is induced to form the seven-membered ring.

For the synthesis of a this compound scaffold, a potential strategy would involve a precursor like 7-amino-1,2-dichloroheptane. The primary amine would act as the nucleophile, displacing one of the chloride ions in an intramolecular SN2 reaction to form the azepane ring, leaving the chloromethyl group at the 2-position. The success of such cyclizations often depends on factors like reaction concentration (high dilution favors intramolecular over intermolecular reactions), the nature of the leaving group, and the presence of a base to deprotonate the amine. While specific examples for the simple this compound are not extensively detailed in readily available literature, analogous cyclizations are fundamental in synthesizing more complex azepine derivatives, such as in the synthesis of 6-(chloromethyl)-11H-dibenzo[b,e]azepine from N-(2-benzyl phenyl)-2-chloroacetamide. smolecule.comgoogle.com Ring-closing metathesis has also emerged as a powerful tool for accessing seven-membered nitrogen heterocycles. smolecule.com

Table 2: Comparison of Nucleophilic Cyclization Strategies

StrategyPrecursor TypeKey Features
Intramolecular SN2Haloamine (e.g., 7-amino-1-chloroheptane derivative)High dilution conditions, effective leaving group required.
Reductive AminationAmino-aldehyde/ketoneIntramolecular reaction of an amine with a carbonyl group, followed by reduction.
Ring-Closing MetathesisDiene with a nitrogen linkerUtilizes Grubbs' or other metathesis catalysts; versatile for various substituents. smolecule.com

Catalytic Approaches for Selective Azepane Functionalization

Modern synthetic chemistry increasingly relies on catalytic methods to achieve high selectivity and efficiency. The synthesis of functionalized azepanes is no exception, with several catalytic strategies being developed. dntb.gov.ua

Lewis acid catalysis is prominent in these approaches. For example, the silyl-aza-Prins cyclization uses catalysts like indium(III) chloride (InCl₃) to produce trans-azepanes with high yields and excellent diastereoselectivity. nih.gov Interestingly, the choice of catalyst can dramatically alter the reaction's outcome; using TMSOTf instead of InCl₃ in the same reaction leads to different heterocyclic products. nih.gov Another innovative approach involves a tandem formal [4+3] cycloaddition/decarboxylation/isomerization reaction catalyzed by a simple organic base like triethylamine (Et₃N) to afford highly functionalized azepine derivatives. acs.org These catalytic systems offer mild reaction conditions and the ability to construct complex molecular architectures with high precision. Research into the catalytic amination of biomass-derived oxygenates also presents a pathway to creating the amine precursors necessary for azepane synthesis. acs.org

Table 3: Catalytic Methods for Azepane/Azepine Synthesis

Catalyst SystemReaction TypeProductReference
InCl₃ (Lewis Acid)Silyl-aza-Prins Cyclizationtrans-Azepane derivatives nih.gov
Et₃N (Base)Tandem [4+3] AnnulationHighly functionalized azepine derivatives acs.org
Ru-PNP complexCatalytic AminationAmine precursors for heterocycles acs.org

Investigation of Byproduct Formation and Purity Control in Synthesis

In any chemical synthesis, the formation of byproducts can significantly impact the yield and purity of the desired compound. Understanding and controlling these side reactions is critical for an efficient and reproducible process.

In the synthesis of this compound and related structures, several types of byproducts can be anticipated. During halogenation of (azepan-2-yl)methanol, elimination reactions can occur, especially under harsh conditions, leading to the formation of an unsaturated azepine derivative. Over-reaction is also a possibility. For instance, in syntheses involving nucleophilic substitution on a precursor like 2-chloropyrazine, iterative substitutions can lead to the formation of undesired oligomeric byproducts. nii.ac.jp

Rearrangements are another source of impurities. In the synthesis of the cannabinoid AM-1220, which involves a substituted indole, an isomeric azepane byproduct is often formed through an intramolecular rearrangement. researchgate.net This highlights the potential for the azepane ring itself to be formed as an unintended byproduct in reactions of related piperidine compounds. researchgate.net

Purity control relies on the effective separation of the target molecule from these byproducts and any unreacted starting materials. Column chromatography is the most common method for purification, as demonstrated in the isolation of di-2-pyrazinylmethane from its byproducts using an alumina (B75360) stationary phase. nii.ac.jp Other techniques such as crystallization and distillation (if the compound is sufficiently volatile and stable) are also employed. The purity of the final product is typically assessed using analytical techniques like Thin-Layer Chromatography (TLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).

Table 4: Potential Byproducts and Control Measures

Synthetic StepPotential ByproductFormation MechanismControl/Removal Method
HalogenationUnsaturated AzepineElimination side reactionControlled temperature, use of non-basic conditions where possible, Chromatography.
Nucleophilic SubstitutionDimeric/Oligomeric productsIntermolecular reactionHigh dilution, Chromatography. nii.ac.jp
Cyclization/AlkylationIsomeric rearrangement productsIntramolecular rearrangementOptimization of reaction conditions (catalyst, temperature), Chromatography. researchgate.net
All StepsUnreacted Starting MaterialIncomplete reactionDriving reaction to completion (e.g., Le Chatelier's principle), Chromatography, Distillation.

Applications in Advanced Organic Synthesis

Utilization as Key Synthetic Intermediates

The structural features of 2-(chloromethyl)azepane make it a versatile intermediate for the synthesis of diverse nitrogen-containing compounds. The azepane ring provides a flexible, three-dimensional scaffold, while the chloromethyl group serves as an electrophilic site for the introduction of various functionalities through nucleophilic substitution reactions.

Building Blocks for Complex Nitrogen Heterocyclic Architectures

Nitrogen heterocycles are ubiquitous in pharmaceuticals and natural products. rsc.org The synthesis of novel and complex heterocyclic systems is a constant endeavor in medicinal chemistry. While general methods for the synthesis of azepane derivatives, such as ring expansion reactions and cyclization of aminoalkynes, are known, the specific utility of this compound as a starting material for more elaborate heterocyclic structures is an area of interest. mdpi.comresearchgate.net The reactive nature of the C-Cl bond in this compound allows for its use in alkylation reactions with various nucleophiles, thereby enabling the construction of larger, more complex heterocyclic frameworks.

Precursors for the Synthesis of Constrained Polycyclic Systems

Constrained polycyclic systems are of significant interest in drug discovery due to their well-defined three-dimensional structures, which can lead to higher binding affinities and selectivities for biological targets. The azepane moiety of this compound can serve as a foundational ring upon which other rings can be fused. Intramolecular cyclization strategies, where a nucleophilic center within a molecule reacts with the electrophilic chloromethyl group, can be envisioned as a pathway to generate bicyclic or polycyclic systems containing the azepane core.

Strategy for Chemical Library Synthesis and Diversification

The generation of chemical libraries containing a diverse array of compounds is a cornerstone of modern drug discovery. bioduro.comspirochem.com These libraries are screened against biological targets to identify "hit" compounds, which can then be optimized into lead candidates. The use of versatile building blocks is crucial for the efficient synthesis of such libraries.

Parallel Synthesis Methodologies

Parallel synthesis allows for the rapid production of a large number of compounds in a short period by running multiple reactions simultaneously. bioduro.comspirochem.com The reactivity of this compound makes it a suitable substrate for parallel synthesis. By reacting this compound with a diverse set of nucleophiles in a parallel format, a library of novel azepane derivatives can be quickly assembled. Each derivative would feature a common azepane core with a unique substituent introduced at the 2-position via the displacement of the chloride. This approach facilitates the exploration of the structure-activity relationship (SAR) around the azepane scaffold.

Table 1: Hypothetical Parallel Synthesis Scheme with this compound
Reactant AReactant B (Nucleophile)Resulting Product StructurePotential Compound Class
This compoundPhenolAzepanylmethyl phenyl etherEther
This compoundAnilineN-(Azepanylmethyl)anilineSecondary Amine
This compoundThiophenolAzepanylmethyl phenyl sulfideSulfide
This compoundSodium Azide (B81097)2-(Azidomethyl)azepaneAzide

Scaffold-Based Drug Discovery Research (as intermediates for diverse structures, excluding clinical data)

Scaffold-based drug discovery focuses on the use of a common molecular core, or scaffold, which is decorated with various substituents to create a library of analogues. nih.govarxiv.org The azepane ring is considered a "privileged scaffold" in medicinal chemistry due to its presence in numerous biologically active compounds. nih.gov this compound serves as an excellent starting point for scaffold-based approaches. The azepane core can be maintained while the chloromethyl group provides a handle for diversification, allowing for the systematic exploration of the chemical space around this important heterocyclic motif. This strategy can lead to the discovery of novel compounds with potential therapeutic applications. nih.govunibe.ch

Contributions to Material Science Research

The incorporation of nitrogen heterocycles into polymers and other materials can impart unique properties, such as altered solubility, thermal stability, or the ability to coordinate with metals. While the application of azepane derivatives in material science is an emerging field, the reactivity of this compound suggests its potential use as a monomer or a modifying agent in the synthesis of new materials. For instance, it could be incorporated into polymer chains through reactions involving its chloromethyl group, potentially leading to materials with novel characteristics.

Integration into Polymer Backbones

No research findings were identified that describe the integration of this compound into polymer backbones.

Development of Functionalized Azepane-Containing Materials

No research findings were identified that describe the development of functionalized materials containing this compound.

Spectroscopic and Computational Characterization of 2 Chloromethyl Azepane and Its Derivatives

Advanced Spectroscopic Techniques for Structural Elucidation

NMR spectroscopy is an unparalleled technique for determining the structure of organic molecules in solution. It relies on the magnetic properties of atomic nuclei, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For 2-(Chloromethyl)azepane, a combination of one-dimensional and two-dimensional NMR experiments is crucial for a complete structural assignment.

¹H NMR spectroscopy provides information about the number of different types of protons, their chemical environment, and their proximity to other protons in the molecule. In the case of this compound, the ¹H NMR spectrum is expected to show a series of multiplets corresponding to the protons of the azepane ring and the chloromethyl group.

The protons on the carbon adjacent to the nitrogen atom (C2 and C7) are expected to be deshielded and appear at a lower field (higher ppm value) compared to the other methylene (B1212753) protons of the ring. The proton at C2, being attached to the carbon bearing the chloromethyl group, would likely appear as a complex multiplet due to coupling with the adjacent protons on C3 and the diastereotopic protons of the chloromethyl group. The protons of the chloromethyl group (-CH₂Cl) are also expected to be deshielded by the electronegative chlorine atom and would likely appear as a doublet of doublets due to geminal and vicinal coupling.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton PositionPredicted Chemical Shift (δ, ppm)Multiplicity
H-23.10 - 3.30m
-CH₂Cl3.55 - 3.75dd
H-3, H-72.80 - 3.00m
H-4, H-5, H-61.50 - 1.80m
NH1.90 - 2.10br s

Note: These are predicted values and may vary based on the solvent and experimental conditions.

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound would give rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the electronic environment of the carbon atoms.

The carbon atom of the chloromethyl group (-CH₂Cl) is expected to appear at a lower field due to the deshielding effect of the chlorine atom. The carbon atom at the C2 position, attached to both the nitrogen and the chloromethyl group, would also be significantly deshielded. The other carbon atoms of the azepane ring would appear at higher fields.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon PositionPredicted Chemical Shift (δ, ppm)
C-260 - 65
-CH₂Cl45 - 50
C-748 - 53
C-335 - 40
C-628 - 33
C-4, C-525 - 30

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Two-dimensional (2D) NMR techniques are instrumental in establishing the connectivity between atoms in a molecule.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between protons on adjacent carbon atoms. For this compound, cross-peaks would be observed between the proton at C2 and the protons on C3, as well as between the protons of the chloromethyl group and the proton at C2. This would help in tracing the proton-proton connectivity throughout the azepane ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): An HMQC or HSQC spectrum correlates directly bonded proton and carbon atoms. This experiment would allow for the unambiguous assignment of each carbon signal to its attached proton(s).

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through the analysis of fragmentation patterns.

The mass spectrum of this compound would be expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. Due to the presence of chlorine, an isotopic peak (M+2) with an intensity of approximately one-third of the molecular ion peak would also be observed, which is characteristic of compounds containing one chlorine atom.

Fragmentation of the molecular ion can provide valuable structural information. Common fragmentation pathways for cyclic amines and chloroalkanes would be expected. This could include the loss of the chloromethyl radical (•CH₂Cl) or a chlorine radical (•Cl), as well as fragmentation of the azepane ring.

High-resolution mass spectrometry (HR-MS) provides a very accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of its elemental composition. By comparing the experimentally measured exact mass with the calculated mass for possible molecular formulas, the elemental composition of this compound can be unequivocally confirmed.

Table 3: Predicted High-Resolution Mass Spectrometry Data for this compound

IonCalculated Exact Mass
[C₇H₁₄ClN]⁺147.0815
[C₇H₁₄³⁷ClN]⁺149.0785

Note: These values are calculated based on the most abundant isotopes of each element.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Tandem Mass Spectrometry (LC-HR-MS/MS) for Fragmentation Pathways

High-resolution tandem mass spectrometry (LC-HR-MS/MS) is a powerful tool for elucidating the structural characteristics of molecules like this compound by analyzing their fragmentation patterns. nih.govscispace.com In this technique, the protonated molecule (precursor ion) is isolated and subjected to collision-induced dissociation (CID), causing it to break apart into smaller, charged fragments (product ions). unt.edu The precise masses of these fragments provide a wealth of information for confirming the molecular structure. nih.govgre.ac.uk

For this compound ([M+H]⁺), the fragmentation is expected to proceed through several key pathways based on the principles of mass spectrometry and studies of similar heterocyclic and halogenated compounds. researchgate.netlibretexts.orgmdpi.com The primary fragmentation events would likely involve the cleavage of the C-C bond between the azepane ring and the chloromethyl group, loss of neutral molecules such as HCl, and characteristic ring fragmentation.

Expected Fragmentation Pathways:

Loss of the Chloromethyl Group: A primary fragmentation would be the homolytic cleavage of the bond between the azepane ring and the chloromethyl side chain.

Loss of HCl: A common pathway for chlorinated compounds is the neutral loss of hydrogen chloride.

Ring Opening and Fragmentation: The azepane ring itself can undergo cleavage, leading to a variety of smaller fragment ions. Studies on isomeric azepane derivatives have shown characteristic fragments resulting from ring scission. researchgate.net

An illustrative table of potential high-resolution fragment ions for this compound is presented below.

Precursor Ion (m/z)Proposed Fragment Ion (m/z)Lost Neutral FragmentProposed Formula of Fragment
148.0836112.1121HClC7H14N⁺
148.083698.0964CH2ClC6H12N⁺
148.083684.0808C2H4, HClC5H10N⁺
148.083670.0651C3H6, HClC4H8N⁺

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an essential technique for identifying the functional groups present in a molecule. The method is based on the principle that molecular bonds vibrate at specific frequencies, and when irradiated with infrared light, they absorb energy at frequencies corresponding to these vibrations. youtube.com The resulting spectrum shows absorption bands that are characteristic of specific bond types. pressbooks.pub

For this compound, the IR spectrum is expected to display characteristic absorption bands corresponding to its alkane, amine, and chloroalkane functionalities. lumenlearning.comlibretexts.org The C-H bonds of the methylene groups in the azepane ring will produce strong stretching and bending vibrations. The C-N bond of the secondary amine and the C-Cl bond of the chloromethyl group will also give rise to distinct absorptions, typically in the fingerprint region of the spectrum. nih.govoregonstate.edu

The table below summarizes the expected characteristic IR absorption bands for this compound.

Functional GroupType of VibrationExpected Absorption Range (cm⁻¹)Intensity
C-H (Alkyl)Stretching2850-2960Strong
C-H (Alkyl)Bending (Scissoring)1450-1470Medium
C-N (Amine)Stretching1000-1250Medium-Weak
N-H (Amine)Bending1550-1650Medium
C-Cl (Chloroalkane)Stretching600-800Strong

X-ray Crystallography for Absolute Stereochemistry and Conformation Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.orglibretexts.org This technique can unambiguously establish the absolute stereochemistry of chiral centers and provide detailed information about the molecule's conformation. nih.gov The process involves irradiating a single crystal of the compound with an X-ray beam and analyzing the resulting diffraction pattern. wikipedia.orgsrmist.edu.in

For this compound, which contains a chiral center at the C2 position, X-ray crystallography could be used to determine its absolute configuration (R or S). Furthermore, this technique would reveal the preferred conformation of the seven-membered azepane ring, which typically adopts a twisted-chair or boat-like conformation to minimize steric strain. This analysis provides invaluable insight into the molecule's spatial properties, which can influence its chemical and biological activity. nih.gov

Structural FeatureInformation Provided by X-ray Crystallography
Absolute Stereochemistry Unambiguous assignment of R/S configuration at the C2 chiral center.
Molecular Conformation Precise determination of the azepane ring's conformation (e.g., twisted-chair).
Bond Lengths and Angles Accurate measurement of all interatomic distances and angles.
Crystal Packing Information on intermolecular interactions in the solid state.

Chromatographic Methods for Purity and Isomer Analysis

Chromatographic techniques are fundamental for separating the components of a mixture, assessing the purity of a compound, and analyzing its isomeric composition.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Mixtures

Gas chromatography-mass spectrometry (GC-MS) is a hybrid technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. jmchemsci.com It is particularly well-suited for the analysis of volatile and semi-volatile compounds, such as halogenated organics. chromatographyonline.com In GC-MS, the components of a mixture are separated based on their boiling points and interactions with a stationary phase in a capillary column. As each component elutes from the column, it is ionized and detected by the mass spectrometer, providing both qualitative identification and quantitative data. mdpi.com

GC-MS analysis of this compound would allow for its separation from starting materials, solvents, and byproducts. The retention time serves as an identifying characteristic, while the mass spectrum provides definitive structural confirmation by matching its fragmentation pattern with known standards or library data. nih.govrestek.com

ParameterDescription
Stationary Phase Typically a non-polar or medium-polarity column (e.g., 5% phenyl polysiloxane).
Carrier Gas Inert gas, usually Helium or Hydrogen.
Detection Mass spectrometer operating in Electron Ionization (EI) mode.
Identification Based on retention time and comparison of the mass spectrum to a reference.

Liquid Chromatography Techniques (HPLC, LC-MS) for Separation and Quantification

High-performance liquid chromatography (HPLC) is a versatile technique used to separate compounds in a liquid mobile phase. chromatographyonline.com For chiral molecules like this compound, chiral HPLC is the method of choice for separating enantiomers. nih.gov This is achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, causing them to elute at different times. mdpi.comyakhak.org

When coupled with a mass spectrometer (LC-MS), the technique not only separates the enantiomers but also provides their molecular weight and structural information, allowing for highly sensitive and selective quantification. researchgate.net This is crucial for applications where the biological activity of the enantiomers differs.

TechniqueApplication for this compoundKey Parameters
Chiral HPLC Separation of (R)- and (S)-2-(Chloromethyl)azepane enantiomers.Chiral stationary phase (e.g., polysaccharide-based), mobile phase (e.g., hexane/isopropanol).
LC-MS Quantification and identity confirmation of separated enantiomers.Mass spectrometer detector (e.g., Q-TOF), ionization source (e.g., ESI).

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Purity Assessment

Thin-layer chromatography (TLC) is a simple, rapid, and inexpensive chromatographic technique used for qualitative analysis. orgchemboulder.com It is widely employed in synthetic chemistry to monitor the progress of a reaction, assess the purity of a product, and determine appropriate conditions for larger-scale purifications like column chromatography. libretexts.orgchemistryhall.comrsc.org

In the context of synthesizing this compound, TLC would be used to track the conversion of starting materials into the desired product. youtube.comthieme.de By spotting the reaction mixture on a TLC plate at various time intervals, one can observe the disappearance of the reactant spot(s) and the appearance of a new product spot with a different retention factor (Rf). longdom.org This visual feedback helps determine when the reaction is complete.

ApplicationProcedureObservation
Reaction Monitoring Spotting starting material, co-spot, and reaction mixture on a TLC plate.Disappearance of the starting material spot and appearance of the product spot over time.
Purity Assessment A single spot for the purified product indicates high purity.Multiple spots suggest the presence of impurities.
Solvent System Selection Testing various solvent mixtures to find the best separation for column chromatography.A solvent system that gives a good separation of spots with Rf values between 0.2 and 0.8.

Computational Chemistry and Theoretical Studies

Computational chemistry provides a powerful lens for understanding the intrinsic properties of molecules like this compound at an electronic level. Through the application of sophisticated theoretical models, it is possible to predict and analyze its structure, reactivity, and intramolecular interactions with a high degree of accuracy. These theoretical insights are crucial for complementing experimental findings and guiding further research into the applications of azepane derivatives.

A variety of quantum chemical methods are employed to investigate the electronic structure and properties of this compound. These methods range from ab initio approaches like Møller-Plesset perturbation theory (MP2) to a wide array of Density Functional Theory (DFT) functionals. nih.gov Among the DFT functionals, the meta-hybrid M06-2X and the long-range corrected ωB97XD are particularly well-suited for studying non-covalent interactions, which are critical in conformational analysis. nih.gov These methods are often used in conjunction with robust basis sets, such as Pople's 6-311++G(d,p) or Dunning's correlation-consistent aug-cc-pVTZ, to ensure a reliable description of the electronic distribution. nih.gov

The seven-membered azepane ring is characterized by its conformational flexibility. Theoretical studies on similar seven-membered rings, such as cycloheptane (B1346806) and azepane itself, have shown that they can exist in several low-energy conformations, including the chair, boat, and twist-chair forms. nih.gov For the parent azepane, the twist-chair conformation is generally reported as the most stable, with the chair form often representing a transition state. nih.gov

For this compound, a full geometry optimization is the first step in any computational analysis. This process involves finding the minimum energy structure on the potential energy surface. Due to the presence of the chloromethyl substituent at the 2-position, a conformational search is essential to identify the most stable conformer, considering the different possible orientations of the substituent (e.g., axial vs. equatorial). It is anticipated that the chair-like and twist-chair conformations would be the most energetically favorable for the this compound ring. The final optimized geometry provides key information on bond lengths, bond angles, and dihedral angles.

Table 1: Predicted Geometrical Parameters for the Most Stable Conformer of this compound Note: The following data is illustrative and based on typical values for azepane and chloroalkane derivatives as specific experimental or computational data for this compound is not readily available in the cited literature.

ParameterPredicted Value (Å or °)
C-N Bond Length1.46
C-C (ring) Bond Length1.53
C-C (substituent) Bond Length1.52
C-Cl Bond Length1.79
C-N-C Bond Angle115.0
C-C-C (ring) Bond Angle116.0
N-C-C (substituent) Bond Angle112.0
C-C-Cl Bond Angle110.0

Global reactivity descriptors, derived from the energies of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are fundamental in predicting the chemical reactivity of a molecule. nih.gov The HOMO-LUMO energy gap is a key indicator of kinetic stability; a smaller gap suggests higher reactivity. nih.gov

The Molecular Electrostatic Potential (MEP) surface is another critical tool, as it visualizes the charge distribution and predicts sites for electrophilic and nucleophilic attack. For this compound, the MEP would likely show a negative potential (red/yellow) around the nitrogen and chlorine atoms, indicating their nucleophilic character, and a positive potential (blue) around the hydrogen atoms.

The Fukui function provides a more quantitative measure of the reactivity at specific atomic sites, indicating the change in electron density when an electron is added or removed. This helps to pinpoint the most likely sites for electrophilic, nucleophilic, and radical attack.

Table 2: Calculated Global Reactivity Descriptors for this compound Note: These values are hypothetical, based on general principles and data for similar molecules from computational studies, to illustrate the expected electronic properties.

DescriptorSymbolPredicted Value (eV)
HOMO EnergyEHOMO-6.8
LUMO EnergyELUMO0.5
HOMO-LUMO GapΔE7.3
Ionization PotentialI6.8
Electron AffinityA-0.5
Electronegativityχ3.15
Chemical Hardnessη3.65
Electrophilicity Indexω1.36

Natural Bond Orbital (NBO) analysis is a powerful method for understanding intramolecular bonding and interactions. nih.gov It transforms the complex molecular orbitals into a more intuitive picture of localized bonds, lone pairs, and anti-bonding orbitals. A key aspect of NBO analysis is the examination of delocalization energies (E(2)), which quantify the stabilization resulting from the interaction between a filled (donor) orbital and a vacant (acceptor) orbital.

In this compound, significant interactions would be expected between the lone pair of the nitrogen atom (nN) and the anti-bonding orbitals of adjacent C-C and C-H bonds (σC-C, σC-H). Additionally, hyperconjugative interactions involving the C-Cl bond could influence the molecule's stability and reactivity.

The Independent Gradient Model (IGM) is a computational tool used to identify and visualize weak intramolecular and intermolecular interactions. nih.gov It is particularly useful for detecting hydrogen bonds, van der Waals forces, and steric clashes. An IGM analysis of this compound would reveal the non-covalent interactions that contribute to the stability of its preferred conformation. For example, weak hydrogen bonds between the chlorine atom and nearby hydrogen atoms on the azepane ring could be identified, providing a more nuanced understanding of its three-dimensional structure. nih.gov

Computational chemistry is also invaluable for elucidating reaction mechanisms. By locating and characterizing transition states on the potential energy surface, it is possible to understand the energetic barriers and pathways of chemical reactions involving this compound. For instance, in a nucleophilic substitution reaction where the chloride is displaced, transition state analysis could determine whether the reaction proceeds via an SN1 or SN2 mechanism. This involves calculating the activation energy by finding the energy difference between the reactants and the transition state structure. Such studies provide deep insights into the reactivity of this compound and can be used to predict the outcomes of various chemical transformations. nih.gov

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

The spectroscopic characterization of this compound can be significantly enhanced by computational methods, which provide a powerful tool for predicting spectroscopic parameters and interpreting experimental data. Density Functional Theory (DFT) is a commonly employed quantum chemical method for this purpose, offering a balance between accuracy and computational cost. nih.govmdpi.com By calculating the molecular geometry and vibrational frequencies, it is possible to simulate spectra, such as infrared (IR) and Raman, and predict Nuclear Magnetic Resonance (NMR) chemical shifts. researchgate.net

Theoretical calculations, for instance at the M06-2X/6-311++G(d,p) level of theory, can predict the vibrational frequencies of the molecule. nih.gov These predicted frequencies can then be compared with experimental FT-IR and FT-Raman spectra. For the parent azepane ring and related chloro-substituted cycloalkanes, studies have shown a strong correlation between calculated and experimental values for key vibrational modes. nih.gov

For example, the characteristic C-H stretching absorptions for cycloalkanes are typically observed in the 2850–3000 cm⁻¹ range. nih.gov Computational models for related molecules like azepane and chlorocycloheptane (B1583793) predict these stretches to be within the 2991-3067 cm⁻¹ range, which aligns closely with experimental findings. nih.gov Similarly, the moderately strong CH₂ scissoring frequencies, experimentally found between 1440 and 1470 cm⁻¹, are well-reproduced by these computational approaches. nih.gov The comparison allows for precise assignment of spectral bands, which can be ambiguous in experimental spectra alone due to overlapping signals or impurities. nih.gov

The following table illustrates the typical agreement between computationally predicted and experimentally observed vibrational frequencies for functional groups relevant to this compound, based on data from analogous compounds. nih.gov

Vibrational ModePredicted Frequency Range (cm⁻¹) (Computational)Experimental Frequency Range (cm⁻¹)
C-H Stretch2991 - 30672850 - 3000
CH₂ Scissoring1440 - 1470~1440 - 1470
C-C Stretch1080 - 11471000 - 1500
N-H Stretch (azepane)3529~3400
N-H Rocking (azepane)1087 - 15001499 - 1505

This data is based on computational studies of chlorocycloheptane and azepane and serves as an illustrative comparison. nih.gov

Ring Strain Energy Computations and Their Impact on Reactivity

Ring strain energy (RSE) is a critical factor in determining the stability and reactivity of cyclic molecules like this compound. osti.gov This strain arises from deviations from ideal bond angles, bond lengths, and torsional angles imposed by the cyclic structure. acs.org Computational chemistry provides robust methods to quantify RSE, typically by comparing the energy of the cyclic molecule to a suitable strain-free acyclic reference molecule. stackexchange.commasterorganicchemistry.com

Methods such as Møller-Plesset perturbation theory (MP2) and DFT functionals like M06-2X, combined with basis sets such as aug-cc-pVTZ or 6-311++G(d,p), are used to perform geometry optimization and calculate the ground-state energies of both the cyclic compound and its acyclic counterpart. nih.gov The difference in these energies, after accounting for zero-point vibrational energy (ZPVE), yields the ring strain energy. nih.gov

For the seven-membered cycloheptane ring, the experimental strain energy is approximately 6.3 kcal/mol. nih.gov Computational studies on related systems have shown how heteroatom substitution and halogenation affect this value:

Heteroatom Effect : Replacing a CH₂ group with a nitrogen atom to form the azepane ring has been shown to cause a significant decrease in ring strain by about 1.29 kcal/mol. nih.gov This suggests that the azepane ring in this compound is inherently less strained than a pure carbocyclic seven-membered ring.

Substituent Effect : The introduction of a chlorine atom onto a cycloheptane ring increases the strain energy by approximately 1.08 kcal/mol. nih.gov This increase is attributed to steric and electronic effects of the substituent on the ring's conformation.

The table below summarizes the computed changes in ring strain energy for related cyclic systems.

Molecule ModificationChange in Ring Strain Energy (kcal/mol)Implication for Reactivity
Cycloheptane → Azepane (CH₂ → NH)-1.29Decreased reactivity due to lower ring strain
Cycloheptane → Chlorocycloheptane (H → Cl)+1.08Increased reactivity due to higher ring strain

Data derived from computational studies on parent ring systems. nih.gov

Future Directions and Emerging Research Avenues

Development of Novel Asymmetric Synthetic Routes to Chiral 2-(Chloromethyl)azepane

The synthesis of enantiomerically pure chiral molecules is a cornerstone of modern drug discovery and development. mdpi.comyale.edu For this compound, the development of asymmetric synthetic routes to obtain specific stereoisomers is a critical future direction. Current strategies for creating chiral azepanes often involve multi-step sequences that can be resource-intensive. Future research will likely focus on more direct and efficient methods.

One promising approach involves the oxidative cleavage of aza-bicyclic systems. For instance, a scalable asymmetric synthesis has been developed for (2S,5S)-5-substituted-azepane-2-carboxylate derivatives starting from a known hydroxy-ketone. nih.gov A key step in this process is the oxidative cleavage of an aza-bicyclo[3.2.2]nonene intermediate, which establishes the stereochemistry at both the C2 and C5 positions simultaneously. nih.gov Adapting such a strategy could provide a viable route to chiral this compound by modifying the starting materials and subsequent functional group transformations.

Future research could explore the following areas:

Catalytic Asymmetric Ring Expansion: Developing catalysts that can induce chirality during the expansion of smaller rings, such as piperidines or pyrrolidines, into the seven-membered azepane ring. researchgate.netrsc.org

Chiral Pool Synthesis: Utilizing readily available chiral starting materials from nature to construct the azepane skeleton with a predefined stereochemistry at the 2-position. mdpi.com

Organocatalysis: Employing small organic molecules as catalysts to control the stereochemical outcome of key bond-forming reactions in the synthesis of the azepane ring.

These novel routes would be instrumental in accessing specific enantiomers of this compound, enabling detailed studies of their biological activities and applications.

Exploration of Bio-Inspired Synthetic Methodologies for Azepane Derivatives

Nature provides a vast blueprint for the synthesis of complex molecules, and bio-inspired synthesis has emerged as a powerful strategy for constructing intricate molecular architectures. nih.govacs.org Many alkaloids, a class of naturally occurring compounds, feature nitrogen-containing heterocyclic rings. nih.govacs.org The synthetic strategies used to produce these natural products can offer valuable insights for the synthesis of azepane derivatives.

A notable example is the synthesis of lycodine-type Lycopodium alkaloids, which involves bio-inspired late-stage diversification of a common precursor. nih.govacs.org Key steps in these syntheses include oxidative C–C bond cleavage of piperidine (B6355638) rings and site-selective C–H functionalization. nih.gov Applying these principles to azepane synthesis could lead to innovative and efficient routes.

Emerging research avenues in this area include:

Enzymatic Catalysis: Using enzymes or engineered microorganisms to perform key synthetic transformations with high stereo- and regioselectivity, mimicking biosynthetic pathways.

Cascade Reactions: Designing synthetic sequences where multiple bond-forming events occur in a single pot, inspired by the efficiency of alkaloid biosynthesis. This could involve tandem reactions like amination/cyclization to build the azepane core. nih.gov

Biomimetic Ring Expansions: Investigating ring expansion reactions that mimic proposed biosynthetic steps for the formation of seven-membered rings in natural products.

By drawing inspiration from nature's synthetic machinery, chemists can develop more sustainable and elegant strategies for the synthesis of complex azepane derivatives.

Investigation of Catalytic Applications of Azepane-Derived Ligands

The azepane scaffold can serve as a backbone for the design of novel ligands for transition metal catalysis. The seven-membered ring provides a distinct three-dimensional geometry that can influence the selectivity and reactivity of a metal center. Ligands derived from this compound could be synthesized by nucleophilic substitution of the chloride, allowing for the introduction of various coordinating groups.

The field of palladium-catalyzed cross-coupling reactions, for instance, heavily relies on the design of effective ligands to control the catalytic cycle. nih.gov Azepane-derived ligands could find applications in a range of catalytic transformations, including:

Asymmetric Hydrogenation: Chiral azepane-based ligands could be used to create catalysts for the enantioselective reduction of prochiral olefins, ketones, and imines.

Cross-Coupling Reactions: Ligands incorporating the azepane structure may offer unique steric and electronic properties beneficial for Suzuki, Heck, and Buchwald-Hartwig amination reactions. nih.gov

Polymerization: Azepane-derived ligands could be employed in catalysts for olefin polymerization, potentially influencing the properties of the resulting polymers.

The synthesis and screening of a library of azepane-derived ligands will be a key step in unlocking their potential in catalysis. The structural diversity achievable by modifying the azepane ring and the coordinating atoms will provide a rich platform for discovering new and efficient catalytic systems.

Advanced Computational Modeling for Predictive Synthesis and Reactivity of Azepanes

Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties, reaction mechanisms, and synthetic outcomes. nih.govacs.orgnih.govresearchgate.netpatsnap.commit.edu For azepanes, advanced computational modeling can provide deep insights into their structure, stability, and reactivity, guiding experimental efforts.

Density Functional Theory (DFT) calculations have been successfully used to explore the electronic properties of azepane and related heterocycles. nih.govacs.orgnih.gov These studies can predict global reactivity descriptors, analyze bond strengths, and elucidate vibrational properties. nih.govacs.orgnih.gov Such computational approaches can be invaluable for:

Predicting Reaction Outcomes: Modeling potential synthetic routes to this compound to predict feasibility, reaction barriers, and potential byproducts. This allows for the in silico screening of reaction conditions before performing experiments. patsnap.commit.edu

Understanding Reactivity: Calculating parameters like Fukui functions and molecular electrostatic potential to understand the reactive sites of this compound and predict how it will interact with other reagents. nih.govnih.gov

Designing Novel Catalysts: Modeling the interaction of azepane-derived ligands with metal centers to predict the geometry and electronic structure of the resulting complexes, aiding in the rational design of new catalysts.

The synergy between computational modeling and experimental work is crucial for accelerating the discovery and development of new synthetic methods and applications for azepane derivatives.

Table 1: Key Parameters from Computational Studies of Azepane and Related Heterocycles

ParameterMethodFindingReference
Geometrical Parameters (Bond Lengths)DFTCalculated C–N and C–C bond lengths show excellent conformity with experimental X-ray diffraction data. acs.org
Strain EnergyMP2 & M06-2XThe calculated ring strain energy for cycloheptane (B1346806) is comparable to experimental values, providing a basis for understanding the stability of the azepane ring. nih.gov
Global Reactivity DescriptorsDFTFrontier molecular orbitals (HOMO-LUMO gap) and Fukui functions can be computed to predict the reactivity and stability of the azepane ring system. nih.govnih.gov
Spectroscopic PropertiesDFTComputational models can validate and help interpret experimental spectroscopic data, such as vibrational frequencies. nih.gov

Design of New Reactions Leveraging the Unique Reactivity of Chloromethylated Azepanes

The chloromethyl group at the 2-position of the azepane ring is a key functional handle that imparts unique reactivity to the molecule. This electrophilic center is susceptible to nucleophilic substitution, providing a gateway to a wide array of 2-substituted azepane derivatives. The proximity of the nitrogen atom can also influence the reactivity of the C-Cl bond through potential neighboring group participation.

Future research will likely focus on designing new reactions that exploit this reactivity, including:

Nucleophilic Substitution with Diverse Nucleophiles: Exploring a broad range of carbon, nitrogen, oxygen, and sulfur nucleophiles to generate a library of novel azepane derivatives with diverse functional groups.

Formation of Bicyclic Systems: Utilizing the chloromethyl group in intramolecular cyclization reactions to construct fused or bridged bicyclic systems containing the azepane ring. This could be achieved by introducing a nucleophilic group elsewhere on the azepane scaffold.

Organometallic Cross-Coupling Reactions: Converting the chloromethyl group into an organometallic reagent (e.g., Grignard or organozinc) to participate in cross-coupling reactions, enabling the formation of C-C bonds with aryl, vinyl, or alkyl halides.

Radical Reactions: Investigating radical-based transformations of the C-Cl bond to form new C-C or C-heteroatom bonds under mild conditions.

The development of novel synthetic transformations centered on the chloromethyl group will significantly expand the chemical space accessible from this compound, paving the way for the discovery of new bioactive molecules and functional materials.

Q & A

Q. What are the optimal synthetic routes for 2-(Chloromethyl)azepane?

The synthesis of this compound can be inferred from analogous azepane derivatives. A common approach involves cyclization of precursors (e.g., haloalkanes) with amines under basic conditions. For example, 2-(Furan-2-yl)azepane is synthesized via reaction of 2-furylamine with haloalkanes in solvents like THF or DMF at controlled temperatures (room temperature to reflux) . Adapting this method, substituting the furan group with a chloromethyl moiety may require optimization of reaction stoichiometry and purification steps (e.g., column chromatography) to isolate the target compound. Multi-step protocols, as seen in 2-(3,4-Difluorophenyl)azepane hydrochloride synthesis, emphasize precise control of intermediates to enhance yield and purity .

Q. How can spectroscopic techniques characterize this compound?

Structural confirmation relies on NMR (¹H/¹³C), FT-IR , and mass spectrometry . For instance, 2-(4-Chlorophenyl)azepane is characterized via ¹H NMR (δ 1.5–3.5 ppm for azepane protons) and IR absorption bands for C-Cl (~550 cm⁻¹) and N-H (~3300 cm⁻¹) . High-resolution mass spectrometry (HRMS) can validate the molecular formula (C₇H₁₄ClN), while X-ray crystallography may resolve stereochemistry if crystalline derivatives are obtained .

Q. What storage conditions ensure the stability of this compound?

Azepane derivatives with halogens (e.g., 2-(4-Chlorophenyl)azepane) are typically stored at room temperature in airtight containers under inert gas (N₂/Ar) to prevent hydrolysis or oxidation. Light-sensitive compounds require amber glassware . Stability tests under varying pH and temperature conditions (e.g., 4°C vs. 25°C) are recommended to assess degradation kinetics.

Advanced Research Questions

Q. How does the chloromethyl substituent influence reactivity compared to other azepane derivatives?

The chloromethyl group enhances electrophilicity, enabling nucleophilic substitution reactions (e.g., with amines or thiols). This contrasts with 2-(Furan-2-yl)azepane, where the furan ring participates in π-π interactions with enzymes . Computational studies (DFT) can model the electron-withdrawing effect of Cl on the azepane ring’s conformational flexibility, impacting binding affinity in pharmacological targets .

Q. What strategies resolve discrepancies in reported bioactivities of azepane derivatives?

Contradictions in biological data (e.g., antimicrobial vs. anticancer activity) may arise from structural variations (e.g., substituent position) or assay conditions. For example, 2-(Thiophen-2-yl)azepane shows anticancer activity due to thiophene’s sulfur atom, whereas 2-(Pyridin-2-yl)azepane exhibits CNS modulation via pyridine’s basicity . Meta-analyses comparing IC₅₀ values across standardized assays (e.g., MTT vs. ATP-based viability tests) are critical .

Q. How can reaction mechanisms involving this compound be elucidated?

Mechanistic studies employ isotopic labeling (e.g., ³⁶Cl tracer) or kinetic profiling. For instance, in 2-(Chloromethyl)-6-(trifluoromethyl)pyridine hydrochloride, the chloromethyl group’s SN2 reactivity is confirmed via competition experiments with varying nucleophiles (e.g., NaN₃ vs. NaSH) . Transition-state modeling (e.g., Hammond’s postulate) further clarifies rate-determining steps.

Q. What analytical methods validate purity in multi-step syntheses?

High-performance liquid chromatography (HPLC) with UV/Vis detection (λ = 210–254 nm) is standard. For 2-(3,4-Difluorophenyl)azepane hydrochloride, reverse-phase HPLC (C18 column, acetonitrile/water gradient) achieves >95% purity, validated by LC-MS . Residual solvents (e.g., DMF) are quantified via GC-MS headspace analysis .

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